molecular formula C12H15N3O B13900294 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine

Cat. No.: B13900294
M. Wt: 217.27 g/mol
InChI Key: MIVJQYBLBFMKJO-UHFFFAOYSA-N
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Description

3-[(3-Ethylphenyl)methoxy]-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1H-pyrazol-5-amine core substituted at the 3-position with a (3-ethylphenyl)methoxy group. The (3-ethylphenyl)methoxy substituent introduces a hydrophobic aromatic moiety linked via a methoxy group, influencing the compound’s electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine

InChI

InChI=1S/C12H15N3O/c1-2-9-4-3-5-10(6-9)8-16-12-7-11(13)14-15-12/h3-7H,2,8H2,1H3,(H3,13,14,15)

InChI Key

MIVJQYBLBFMKJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)COC2=NNC(=C2)N

Origin of Product

United States

Preparation Methods

Representative Synthetic Route

A generalized synthetic sequence can be outlined as follows:

  • Synthesis of 3-(hydroxymethyl)-1H-pyrazole
    Starting from ethyl acetoacetate and phenylhydrazine, the pyrazole ring is formed by condensation, followed by selective reduction to introduce a hydroxymethyl group at position 3.

  • Ether Formation with 3-Ethylbenzyl Halide
    The 3-(hydroxymethyl)-1H-pyrazole intermediate is reacted with 3-ethylbenzyl bromide or chloride in the presence of potassium carbonate in DMF to form 3-[(3-ethylphenyl)methoxy]-1H-pyrazole.

  • Amination at 5-Position
    The 5-position is functionalized by nitration or halogenation followed by reduction to yield the 5-amine group, completing the synthesis of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole ring formation Phenylhydrazine + β-ketoester Ethanol Reflux (~78 °C) 70–85 Acid catalyst may be used
Hydroxymethylation Reduction of ester/carbonyl group THF, LiAlH4 0 °C to RT 80–88 Controlled addition to avoid over-reduction
Ether formation 3-Ethylbenzyl bromide + K2CO3 DMF or THF 50–80 °C 75–85 Williamson ether synthesis
Amination (reduction) Reduction of 5-nitro or 5-halopyrazole H2/Pd-C or Fe/HCl RT to 50 °C 70–90 Catalytic hydrogenation preferred for purity

Summary Table of Synthetic Methods for 3-[(3-Ethylphenyl)methoxy]-1H-pyrazol-5-amine

Synthetic Step Key Reagents/Intermediates Reaction Type Typical Conditions Yield Range (%) References Summary
Pyrazole ring synthesis Phenylhydrazine + β-ketoester Condensation Ethanol, reflux 70–85 General pyrazole syntheses literature
Hydroxymethyl intermediate Reduction of ester/carbonyl Reduction LiAlH4 in THF, 0 °C to RT 80–88 Standard reduction protocols
Ether linkage formation 3-Ethylbenzyl bromide + K2CO3 Williamson ether synthesis DMF or THF, 50–80 °C 75–85 Typical ether synthesis methods
Amination at 5-position 5-nitro or 5-halopyrazole intermediates Catalytic or chemical reduction H2/Pd-C or Fe/HCl, RT to 50 °C 70–90 Reduction methods in heterocyclic chemistry

Chemical Reactions Analysis

Types of Reactions

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine is a chemical compound with a pyrazole ring and an ethylphenyl methoxy group that is of interest in medicinal chemistry. Research indicates that pyrazoles, including 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine, may have biological activities, making them potentially useful in pharmaceutical development as anticancer agents. Interaction studies often investigate the compound's binding affinity to biological targets to understand its pharmacological profile and therapeutic potential.

Potential Applications

  • Pharmaceutical Development 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine shows promise as an anticancer agent.
  • Treatment of Infections Aminopyrazole-based compounds have been studied as active agents in different therapeutic areas . For example, one compound showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . Another compound was able to block Gram-negative strains, targeting both DNA Gyrase and Topoisomerase IV .
  • Anti-inflammatory applications Aminopyrazoles may also have anti-inflammatory properties. One study showed that a derivative inhibited the intracellular phosphorylation of HSP27 and the LPS-induced TNFa release in cells . Another compound was confirmed to reduce microglial activation and astrocyte proliferation in the brain of LPS-injected mice .

Structural Analogues
Several compounds share structural similarities with 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine, and their unique features include:

Compound NameStructure CharacteristicsUnique Features
3-Methyl-1H-pyrazol-5-amineContains a methyl group instead of ethylKnown for significant anticancer activity
5-Amino-3-methylpyrazoleContains amino group at position 5Exhibits strong anti-inflammatory properties
4-(Trifluoromethyl)-1H-pyrazoleIncorporates trifluoromethyl substituentNotable for enhanced lipophilicity and bioactivity
3-(3-methylphenoxy)-1H-pyrazol-5-amineSimilar methoxy substitutionDemonstrates distinct biological activity profiles

Mechanism of Action

The mechanism of action of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1H-pyrazol-5-amine scaffold is highly modular, with substituents at the 3-position dictating physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Biological Activity/Application Synthesis Method
3-[(3-Ethylphenyl)methoxy]-1H-pyrazol-5-amine (3-Ethylphenyl)methoxy 217.27 Inferred: Potential kinase/enzyme modulation Likely involves coupling of 3-ethylphenyl methoxy to pyrazole core
3-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl 177.17 BoNTA inhibition ; kinase inhibition Multi-component reactions
3-(3-Chlorophenyl)-1H-pyrazol-5-amine 3-Chlorophenyl 193.63 BoNTA inhibition Condensation and mercaptoacetamide conversion
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 4-Fluorophenyl, pyridin-4-yl 270.28 Cancer kinase inhibition (Src, B-Raf, EGFR) Regioisomeric synthesis
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl 187.24 Intermediate in β-lactamase inhibitor synthesis Multi-component reaction
3-(Trifluoromethyl)-1H-pyrazol-5-amine Trifluoromethyl 151.10 Explosives (high thermal stability) Nitration and tetrazole cyclization
Key Observations:
  • Electronic Effects : The methoxy linker may donate electron density to the pyrazole core, altering reactivity and binding interactions compared to direct aryl substitutions (e.g., 4-fluorophenyl in ) .
  • Regioisomerism : Analogous to , regioisomeric changes (e.g., shifting substituents between positions 3 and 4) can drastically switch activity profiles, suggesting that the (3-ethylphenyl)methoxy group’s position is critical for target selectivity .

Biological Activity

3-[(3-Ethylphenyl)methoxy]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles and their derivatives are known for a variety of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound can be described by the following chemical structure:

  • Chemical Formula: C13H16N2O
  • Molecular Weight: 220.28 g/mol

Research indicates that pyrazole derivatives often act through multiple mechanisms, including:

  • Inhibition of Enzymes: Many pyrazole compounds inhibit key enzymes involved in disease processes. For instance, certain derivatives have been shown to inhibit monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters .
  • Antiproliferative Effects: Some studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest .
  • Anti-inflammatory Activity: Pyrazoles may also exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)0.08Apoptosis induction
HEp-2 (cervical carcinoma)26.61 - 47.31Cell cycle arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus460Moderate
Escherichia coliNot specifiedWeak

Case Studies

  • Thrombin Inhibition : A study on related pyrazole derivatives revealed that certain compounds act as thrombin inhibitors with IC50 values ranging from 16 to 80 nM, demonstrating a serine-trapping mechanism that could be relevant for anticoagulant therapies .
  • Endothelin Antagonism : Another study highlighted the efficacy of pyrazole derivatives as endothelin-1 antagonists, showcasing their potential in treating cardiovascular diseases .

Q & A

Q. Optimization factors :

  • Catalysts : Pd/C or Cu(I) for coupling reactions (e.g., Ullmann-type couplings for aryl ethers) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Yield monitoring : LC-MS or TLC to track intermediates and adjust stoichiometry .

How can spectroscopic and crystallographic methods resolve structural ambiguities in 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine derivatives?

Basic Research Question
Spectroscopy :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.2 ppm) and pyrazole NH₂ signals (δ ~5.5–6.0 ppm). Aromatic protons from the 3-ethylphenyl group appear as multiplet clusters (δ ~6.8–7.4 ppm) .
  • IR : Confirm NH₂ stretching (~3350 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

Q. Crystallography :

  • SHELX refinement : Use SHELXL for small-molecule refinement to resolve torsional angles of the methoxy group and pyrazole ring planarity .
  • Key metrics : Compare bond lengths (e.g., C-O ~1.42 Å) and angles with similar structures (e.g., 3-(4-methoxyphenyl)-1H-tetrazol-5-amine) .

What computational approaches predict the pharmacological and physicochemical properties of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine?

Advanced Research Question
Methodology :

Density Functional Theory (DFT) :

  • Optimize geometry using Gaussian 03/09 with B3LYP/6-31G(d) to calculate electronic properties (HOMO/LUMO) .

Molecular docking :

  • Target receptors (e.g., p38α MAP kinase) using AutoDock Vina to assess binding affinity .

ADMET prediction :

  • SwissADME or pkCSM to estimate solubility, metabolic stability, and toxicity .

Q. Key controls :

  • Positive controls : Dexamethasone (anti-inflammatory) or ciprofloxacin (antibacterial) .
  • Solvent controls : DMSO (<1% v/v) to rule out solvent interference .

Q. Data Interpretation :

  • Use ANOVA to compare dose-response curves across derivatives (e.g., substituent effects on activity) .

How should researchers address contradictory data in structure-activity relationship (SAR) studies of pyrazole-5-amine derivatives?

Advanced Research Question
Common contradictions :

  • Substituent effects : A 3-ethylphenyl group may enhance anti-inflammatory activity but reduce solubility .
  • Stereochemical ambiguity : Racemic mixtures vs. enantiopure compounds in activity assays .

Q. Resolution strategies :

Cohort validation : Replicate assays in independent labs (e.g., inter-laboratory studies on MIC variability) .

Crystallographic evidence : Correlate active conformations with X-ray structures (e.g., SHELXL-refined poses) .

Meta-analysis : Pool data from analogs (e.g., 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine) to identify trends .

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